molecular formula C12H16ClNO2 B193292 Chlorambucil half mustard CAS No. 116505-53-4

Chlorambucil half mustard

Cat. No.: B193292
CAS No.: 116505-53-4
M. Wt: 241.71 g/mol
InChI Key: JKJKVYIHGWHFSO-UHFFFAOYSA-N
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Description

Chlorambucil half mustard is a derivative of chlorambucil, a nitrogen mustard alkylating agent used primarily as an antineoplastic agent. Chlorambucil is known for its ability to treat various forms of cancer, including chronic lymphocytic leukemia, Hodgkin lymphoma, and non-Hodgkin lymphoma . This compound retains the alkylating properties of chlorambucil, making it a valuable compound in cancer treatment.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Chlorambucil Half Mustard is a well-studied anticancer drug that controls chronic lymphocytic leukaemia and malignant lymphomas . It interacts with various enzymes, proteins, and other biomolecules in the body. As a nitrogen mustard alkylating agent, it shows hepatotoxicity, secondary malignancies, etc., in normal cells and tissues .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are being conducted to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. Its effects on metabolic flux or metabolite levels are being studied .

Transport and Distribution

Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorambucil half mustard can be synthesized through a series of chemical reactions involving the introduction of the bis(2-chloroethyl)amino group to a phenylbutyric acid derivative. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorambucil half mustard undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Chlorambucil half mustard is similar to other nitrogen mustard alkylating agents, such as melphalan and bendamustine. it has unique properties that distinguish it from these compounds:

These structural differences result in variations in their pharmacokinetics, efficacy, and toxicity profiles .

Similar Compounds

  • Melphalan
  • Bendamustine
  • Cyclophosphamide
  • Ifosfamide

This compound’s unique structure and properties make it a valuable compound in cancer research and treatment, offering distinct advantages over other alkylating agents.

Properties

IUPAC Name

4-[4-(2-chloroethylamino)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-8-9-14-11-6-4-10(5-7-11)2-1-3-12(15)16/h4-7,14H,1-3,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJKVYIHGWHFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151406
Record name Chlorambucil half mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116505-53-4
Record name Chlorambucil half mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116505534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorambucil half mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOCHLOROETHYL CHLORAMBUCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8DQR959R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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